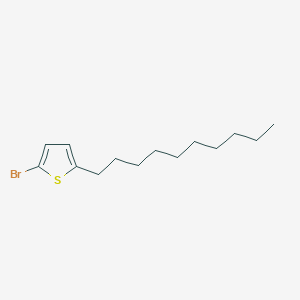

2-Bromo-5-decylthiophene

説明

特性

IUPAC Name |

2-bromo-5-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUNQPKOOEOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730500 | |

| Record name | 2-Bromo-5-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514188-72-8 | |

| Record name | 2-Bromo-5-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-decylthiophene typically involves the bromination of 5-decylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with stirrers, condensers, and temperature control systems to maintain optimal reaction conditions . The product is then purified using techniques such as distillation or recrystallization to achieve high purity levels .

化学反応の分析

Types of Reactions: 2-Bromo-5-decylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are used.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene are employed.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated systems used in organic electronics .

科学的研究の応用

Organic Field-Effect Transistors (OFETs)

The compound is widely used as a building block in the development of OFETs. Its incorporation into semiconducting polymers has shown promising results, achieving charge mobilities of up to 0.4 cm²/Vs. The long alkyl chain contributes to improved solubility and processability of the semiconductor materials, which is crucial for device fabrication .

Table 1: Performance Metrics of OFETs Using this compound

| Parameter | Value |

|---|---|

| Charge Mobility | Up to 0.4 cm²/Vs |

| Device Configuration | Thin-film |

| Solvent Used | Common organic solvents |

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as an end-capping agent for synthesizing donor-acceptor-donor (D-A-D) type dye sensitizers. These sensitizers are critical for enhancing light absorption and improving energy conversion efficiency in solar cells . The compound's ability to modify the HOMO-LUMO energy levels allows for better alignment with acceptor materials, improving overall device performance.

Case Study: D-A-D Type Sensitizers

A study demonstrated that incorporating this compound into D-A-D structures resulted in a significant increase in power conversion efficiency compared to traditional sensitizers, showcasing its potential in next-generation solar cells .

Synthesis and Reactivity

The synthesis of this compound typically involves bromination of decylthiophene using N-bromosuccinimide (NBS), yielding high yields of the desired product . This method highlights the compound's versatility as a precursor for various functionalized thiophenes.

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) |

|---|---|

| Bromination with NBS | High (>80%) |

| Direct arylation | Variable (70-98%) |

Future Directions and Research Opportunities

Research continues to explore new applications for this compound, particularly in the development of advanced materials such as:

- Semiconducting Liquid Crystals : The compound's structure is conducive to forming liquid crystalline phases, which can be exploited in display technologies.

- Dye-Sensitized Solar Cells (DSSCs) : Further investigations into its role as a sensitizer could lead to enhanced efficiencies in DSSCs.

- Functionalized Polymers : Ongoing studies aim to create new polymers with tailored electronic properties for specific applications in flexible electronics.

作用機序

The mechanism of action of 2-Bromo-5-decylthiophene primarily involves its role as a building block in the synthesis of semiconducting materials. The bromine functional group allows for further functionalization through cross-coupling reactions, enabling the formation of extended conjugated systems . These systems exhibit high charge mobility and stability, making them suitable for use in organic electronics .

類似化合物との比較

Table 1: Properties of 2-Bromo-5-decylthiophene and Analogues

*Calculated based on molecular formulas.

Key Findings:

Alkyl Chain Length :

- Longer alkyl chains (e.g., decyl vs. octyl) enhance solubility and thermal stability but may reduce crystallinity, impacting charge transport .

- Shorter chains (e.g., octyl) are less effective in modulating HOMO-LUMO levels, limiting device performance .

Halogen Type and Position :

- Bromine at the 2-position (as in this compound) favors cross-coupling reactions compared to 4-bromo isomers, which are less reactive .

- Iodo derivatives (e.g., 2-bromo-5-iodothiophenes) exhibit distinct electronic properties due to iodine’s polarizability, but their stability and synthesis costs are less favorable .

Functional Group Effects :

- Ethoxymethyl groups (e.g., in 2-bromo-5-(ethoxymethyl)thiophene) introduce oxygen atoms, altering electronic properties and expanding applications to pharmaceuticals .

Performance in Devices :

- This compound outperforms shorter-chain analogues (e.g., octyl derivatives) in OFETs due to optimized π-π stacking and charge mobility .

生物活性

2-Bromo-5-decylthiophene (CAS Number 514188-72-8) is a halogenated thiophene derivative that has garnered attention in various fields, particularly in organic electronics and biological applications. Its structure, featuring a bromine atom and a decyl alkyl chain, enhances its solubility and thermal stability, making it a valuable building block for semiconducting materials. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant studies and data.

- Chemical Formula : C14H23BrS

- Molecular Weight : 240.21 g/mol

- Appearance : Yellow liquid

- Boiling Point : Approximately 340.4 °C

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including this compound. A notable study synthesized various thiophene analogs and evaluated their effectiveness against multidrug-resistant bacteria, specifically Salmonella Typhi.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The most effective compound among the synthesized derivatives exhibited an MIC of 3.125 mg/mL against XDR Salmonella Typhi, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

- Mechanism of Action : Molecular docking studies indicated that the antibacterial activity may be attributed to strong interactions with bacterial enzymes, suggesting a competitive inhibition mechanism .

Data Table: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 4F | 3.125 | 6.25 | 25 |

| Ciprofloxacin | Resistant | N/A | N/A |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. A study focused on a modified thiophene derivative demonstrated significant cytotoxic effects against cancer cell lines.

Key Findings:

- Cytotoxicity : The modified derivative exhibited effective cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

- Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of functional groups such as bromine and alkyl chains significantly influences the compound's solubility, electronic properties, and ultimately its biological efficacy.

Observations:

- Bromine Substitution : The bromine atom enhances reactivity and facilitates further functionalization, which can lead to improved antibacterial and anticancer activities.

- Alkyl Chain Length : The decyl chain contributes to increased solubility in organic solvents, which is advantageous for drug formulation .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Bromo-5-decylthiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 5-decylthiophene using electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or carbon tetrachloride) and temperature (0–25°C) are critical for regioselectivity. For example, bromination of structurally similar thiophenes (e.g., 2-Bromo-3-dodecyl-5-iodothiophene) employs stabilization with copper chips to prevent degradation, suggesting post-synthesis handling at 0–6°C may improve stability . Yield optimization often requires inert atmospheres (argon/nitrogen) to suppress side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data resolve structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Identifies substitution patterns (e.g., bromine at position 2, decyl chain at position 5) via coupling constants and integration ratios. For analogs like 5-Bromothiophene-3-carboxamide, NMR data (δ ~7.5 ppm for thiophene protons) are referenced in PubChem .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₄H₂₃BrS: calc. 302.06 g/mol). NIST databases provide fragmentation patterns for brominated aromatics .

- FT-IR : Bands at ~600–650 cm⁻¹ (C-Br stretch) and ~3100 cm⁻¹ (alkyl C-H) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in brominating 5-decylthiophene derivatives to minimize by-products?

- Methodological Answer : Regioselectivity is influenced by electronic effects of the decyl chain. Bromination at position 2 is favored due to electron-donating alkyl groups activating adjacent sites. Using Lewis acids (e.g., FeCl₃) directs electrophilic attack, as seen in bromo-fluorophenol synthesis (e.g., 2-Bromo-5-fluorophenol, where fluorine’s meta-directing effect parallels alkyl chains) . Kinetic vs. thermodynamic control (e.g., low-temperature reactions) reduces di-brominated by-products.

Q. What strategies mitigate batch-to-batch variability in alkyl chain length during synthesis?

- Methodological Answer :

- Precise Stoichiometry : Control decyl bromide coupling using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling with boronic acids, as in 2-Bromo-4-chlorophenylboronic acid reactions) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes shorter/longer alkyl homologs. Analogous terthiophene derivatives (e.g., 2-Bromo-4'-decylterthiophene) require similar protocols .

Q. How do trace copper impurities (from stabilization methods) affect cross-coupling reactions?

- Methodological Answer : Copper residues (e.g., from copper chip stabilization in 2-Bromo-3-dodecyl-5-iodothiophene) can poison palladium catalysts in Suzuki couplings. Mitigation strategies include:

- Chelation : Pre-treatment with EDTA or activated charcoal.

- Alternative Stabilizers : Use stabilizers like BHT (butylated hydroxytoluene) for bromothiophenes .

Q. Which computational modeling approaches predict electronic properties in conjugated polymer systems?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO levels and band gaps. For 5-Bromothiophene-3-carboxamide, PubChem provides computational descriptors (e.g., polar surface area, logP) . Comparative studies using NIST’s thermochemical data validate simulations against experimental UV-Vis spectra .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Conflicting solubility data (e.g., in THF vs. hexane) may arise from alkyl chain packing or crystallinity. Techniques include:

- DSC (Differential Scanning Calorimetry) : Measures melting points to assess purity.

- HPLC : Quantifies solubility via retention times, referencing methods for bromochlorophenol derivatives .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。